Cyclizine-d4 Hydrochloride
Description
Overview of Deuterated Compounds in Advanced Chemical and Biological Investigations
Deuterium (B1214612) (D or ²H) is a stable, non-radioactive isotope of hydrogen that contains a proton and a neutron, effectively doubling its mass compared to protium (B1232500) (¹H). wikipedia.orgportico.org This difference in mass leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. dovepress.com This fundamental property is exploited in what are known as deuterated compounds, where one or more hydrogen atoms in a molecule are replaced by deuterium. These compounds are nearly identical in size and shape to their hydrogen-containing counterparts but can exhibit significantly different metabolic properties. wikipedia.org As a result, deuterated compounds are widely used in various scientific fields, including the study of reaction mechanisms, the elucidation of metabolic pathways, and as internal standards in analytical chemistry, particularly mass spectrometry. scielo.org.mxsymeres.com
Rationale for Deuteration in Drug Discovery and Development Research
The strategic replacement of hydrogen with deuterium in a drug molecule, a process known as deuteration, has become a valuable strategy in medicinal chemistry. researchgate.netmusechem.com This subtle modification can profoundly impact a drug's properties, offering several benefits in the research and development pipeline.
The primary reason for the altered properties of deuterated drugs lies in the kinetic isotope effect (KIE). nih.gov The C-D bond is stronger and has a lower vibrational frequency than a C-H bond, meaning it requires more energy to break. dovepress.commusechem.com Consequently, chemical reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. portico.org This phenomenon, known as the deuterium KIE, is particularly relevant for drugs metabolized by enzymes like the cytochrome P450 (CYP450) system, where C-H bond cleavage is often a rate-determining step. dovepress.comnih.gov By slowing down this metabolic process, the drug can remain in its active form for longer in the body. wikipedia.org The magnitude of this effect is expressed as the ratio of the reaction rates (kH/kD), with values greater than 2 indicating a significant primary KIE. portico.org
Deuteration is a critical tool for understanding how drugs are metabolized in the body. symeres.com By strategically placing deuterium atoms at sites susceptible to metabolic modification, researchers can slow down specific metabolic pathways. dovepress.com This can lead to several positive outcomes:
Metabolic Switching/Shunting: When metabolism at one site is slowed by deuteration, the body may utilize alternative metabolic pathways. nih.gov This can be advantageous if it "shunts" metabolism away from the formation of toxic or inactive metabolites and towards the formation of less harmful or even desirable ones. nih.govjuniperpublishers.com
Reduced Toxic Metabolite Formation: By altering metabolic pathways, deuteration can decrease the production of toxic byproducts, potentially improving the drug's safety profile. dovepress.comunibestpharm.com
In analytical chemistry, particularly in quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated compounds serve as ideal internal standards. clearsynth.comcerilliant.com An internal standard is a compound with similar physicochemical properties to the analyte (the substance being measured) that is added in a known concentration to all samples. scioninstruments.com
By comparing the detector response of the analyte to that of the internal standard, analysts can correct for variations that might occur during sample preparation, injection, and ionization. cerilliant.comnebiolab.com Deuterated compounds are considered the "gold standard" for internal standards because they co-elute (travel at the same rate) with the non-labeled analyte in chromatography but are easily distinguished by their difference in mass in the mass spectrometer. clearsynth.comscioninstruments.com This ensures highly accurate and precise quantification of the drug in complex biological matrices like blood or plasma. clearsynth.com
Significance of Cyclizine-d4 Hydrochloride as a Research Tool
Cyclizine (B1669395) is a piperazine-derivative antihistamine used to treat and prevent nausea, vomiting, and dizziness. drugbank.comwikipedia.org this compound is the deuterated form of Cyclizine Hydrochloride, where four hydrogen atoms have been replaced by deuterium. cymitquimica.compharmaffiliates.com
This isotopic labeling makes this compound an invaluable tool, primarily for its use as an internal standard in bioanalytical methods. vivanls.com When researchers need to measure the concentration of cyclizine in patient samples for pharmacokinetic studies, they use LC-MS/MS. sigmaaldrich.comsigmaaldrich.com Adding a precise amount of this compound to each sample allows for accurate quantification. a-2-s.com Because it behaves almost identically to cyclizine during sample extraction and chromatographic separation but has a higher mass (306.87 g/mol vs 302.84 g/mol for the unlabeled hydrochloride salt), the mass spectrometer can differentiate between the two, providing a reliable reference for calculation. pharmaffiliates.comchemsrc.comsimsonpharma.com This application is crucial for the accurate assessment of drug absorption, distribution, metabolism, and excretion, which are fundamental components of drug development and clinical monitoring. musechem.com
Data Tables
Table 1: Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | 1-(Diphenylmethyl)-4-methylpiperazine-d4 Hydrochloride | cymitquimica.com |
| Synonyms | Marezine-d4 Hydrochloride, N-Benzhydryl-N'-methylpiperazine-d4 Monohydrochloride | cymitquimica.com |
| CAS Number | 1246814-82-3 | cymitquimica.comvivanls.com |
| Molecular Formula | C₁₈H₁₉D₄ClN₂ | cymitquimica.compharmaffiliates.comvivanls.com |
| Molecular Weight | 306.87 g/mol | cymitquimica.compharmaffiliates.comvivanls.com |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Cyclizine |
| Cyclizine Hydrochloride |
| Deuterium |
| Carbon-13 |
| Protium |
| Deutetrabenazine |
| Tetrabenazine |
| Caffeine |
| Chlorthis compound |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-benzhydryl-2,2,6,6-tetradeuterio-4-methylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2.ClH/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18H,12-15H2,1H3;1H/i14D2,15D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPBEPCQTDRZSE-AKJKYJKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CN(CC(N1C(C2=CC=CC=C2)C3=CC=CC=C3)([2H])[2H])C)[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Isotopic Labeling Strategies for Cyclizine D4 Hydrochloride
Methodologies for Site-Specific Deuteration
The introduction of deuterium (B1214612) at specific molecular positions requires carefully chosen synthetic methods. For Cyclizine-d4 Hydrochloride, labeling is typically targeted at the benzhydryl moiety's aromatic rings.
Hydrogen-Deuterium (H-D) exchange reactions represent a direct method for isotopic labeling, where protium (B1232500) is replaced by deuterium. researchgate.net This is often achieved using a deuterium source, such as deuterium oxide (D₂O), in the presence of a catalyst. nih.gov
Catalytic Systems : Transition metals, particularly palladium on carbon (Pd/C), are effective catalysts for facilitating H-D exchange on aromatic rings. nih.gov The process can involve the in situ generation of deuterium gas (D₂) from D₂O and a reducing agent like aluminum. nih.gov Other metal catalysts, including those based on iridium, rhodium, and ruthenium, have also been employed for HIE processes. researchgate.net
Reaction Conditions : The exchange reaction's efficiency depends on factors like temperature, pressure, and the choice of catalyst. For many substrates, the process is carried out under an inert atmosphere to prevent side reactions. nih.gov The acidity of the C-H bonds can also be exploited; for instance, benzylic protons can be selectively exchanged under base-catalyzed conditions due to their increased acidity. nih.gov
Reductive deuteration involves the addition of deuterium across a double bond or the replacement of a functional group with deuterium using a deuterated reducing agent.
Catalytic Deuteration : This technique commonly uses deuterium gas (D₂) and a heterogeneous catalyst like Palladium on Carbon (Pd/C). marquette.edu It is a powerful method for deuterating alkenes and alkynes. marquette.edu For a compound like cyclizine (B1669395), this could theoretically be applied to a precursor containing an unsaturated bond, although it is less common for aromatic ring deuteration than H-D exchange.
Deuterated Reducing Agents : Reagents such as lithium aluminum deuteride (B1239839) (LiAlD₄) are used to reduce functional groups like esters, carboxylic acids, or amides, incorporating deuterium in the process. nih.govusask.ca For example, a precursor to the benzhydryl group, benzophenone (B1666685), could be reduced with LiAlD₄ to introduce deuterium at the benzylic position.
Building a molecule from pre-labeled starting materials is a robust strategy for ensuring the specific placement and high incorporation of deuterium. vapourtec.comflinders.edu.au This "bottom-up" approach offers precise control over the final labeled product.
A plausible multi-step synthesis for this compound would involve the following key transformations:
Synthesis of a Deuterated Precursor : The synthesis would begin with a deuterated starting material, such as benzene-d6. A Friedel-Crafts reaction between benzene-d5-benzoyl chloride and benzene-d5 (B80986) could yield a deuterated benzophenone analog.
Formation of the Deuterated Benzhydryl Moiety : The resulting deuterated benzophenone can be reduced to form the corresponding deuterated diphenylmethanol. Subsequent chlorination, for example using thionyl chloride, would yield deuterated benzhydryl chloride (diphenylmethyl chloride-d4).
Coupling with the Piperazine (B1678402) Moiety : The final step involves the nucleophilic substitution reaction between the deuterated benzhydryl chloride and 1-methylpiperazine (B117243). nih.govresearchgate.net This condensation reaction forms the core structure of Cyclizine-d4.
Salt Formation : The resulting free base, Cyclizine-d4, is then treated with hydrochloric acid (HCl) to produce the stable and more readily handled this compound salt. nih.gov
| Strategy | Deuterium Source | Typical Catalyst/Reagent | Applicability to Cyclizine-d4 | Key Advantage |
|---|---|---|---|---|
| Deuterium Exchange | D₂O | Pd/C, Raney Ni, Iridium complexes | Labeling aromatic rings of a Cyclizine precursor | Direct labeling of the parent molecule or late-stage intermediate. x-chemrx.com |
| Reductive Deuteration | D₂ gas, LiAlD₄ | Metal catalysts (for D₂), None (for LiAlD₄) | Reduction of a benzophenone-type precursor | High isotopic incorporation at specific sites. usask.ca |
| Multi-step Synthesis | Deuterated starting materials (e.g., Benzene-d6) | Standard organic synthesis reagents | Building the molecule from deuterated benzhydryl chloride | Precise and unambiguous placement of labels. flinders.edu.au |
Spectroscopic Characterization for Deuterium Confirmation
Following synthesis, it is imperative to confirm the successful incorporation of deuterium, its exact location, and the isotopic purity of the final compound. This is primarily achieved through NMR spectroscopy and mass spectrometry. chemicalsknowledgehub.com
NMR spectroscopy is the most powerful tool for determining the precise location of isotopic labels. wikipedia.org
Proton NMR (¹H NMR) : In ¹H NMR spectroscopy, the replacement of a hydrogen atom with a deuterium atom results in the disappearance of the corresponding signal in the spectrum. openochem.org For Cyclizine-d4, where the phenyl rings of the benzhydryl group are deuterated, the signals corresponding to these aromatic protons would be absent or significantly diminished. The remaining signals (e.g., for the piperazine ring and the methyl group) would confirm the integrity of the rest of the molecule.
Deuterium NMR (²H NMR) : Conversely, a deuterium nucleus (²H) is NMR-active and produces a signal in a ²H NMR experiment. wikipedia.orgmagritek.com A strong peak in the ²H NMR spectrum confirms the presence and chemical environment of the incorporated deuterium. wikipedia.org The chemical shift range in ²H NMR is similar to that of ¹H NMR, allowing for direct correlation of the deuterium signal to its position on the molecule. umass.edu This technique is an excellent alternative for structure verification and enrichment determination in highly deuterated compounds.
| Spectroscopy Type | Expected Observation | Information Gained |
|---|---|---|
| ¹H NMR | Disappearance of signals in the aromatic region (benzhydryl protons). | Confirms replacement of specific protons with deuterium. openochem.org |
| ²H NMR | Appearance of a signal in the aromatic region. | Directly confirms the presence and location of deuterium atoms. wikipedia.orgmagritek.com |
| ¹³C NMR | Carbon signals for deuterated positions may show splitting (due to C-D coupling) and a slight upfield shift (isotope effect). | Provides secondary confirmation of deuterium location. |
Mass spectrometry (MS) is used to determine the molecular weight of a compound and is essential for verifying the degree of isotopic labeling. nih.gov
Isotopic Enrichment : After synthesis, it is necessary to accurately determine the isotopic enrichment using mass spectrometry. chemicalsknowledgehub.com By analyzing the isotopic distribution of the molecular ion peak, one can quantify the percentage of molecules that have been successfully labeled with the desired number of deuterium atoms (e.g., d4, d3, etc.) versus the amount of unlabeled material remaining. This is crucial for applications where the labeled compound is used as a quantitative internal standard. musechem.com
Purification and Quality Control for Research-Grade Materials
The purification and rigorous quality control of this compound are essential to ensure its suitability as a research-grade material, particularly for its use as an internal standard in quantitative assays.
Purification: Following synthesis, the crude this compound is subjected to one or more purification techniques to remove unreacted starting materials, non-deuterated or partially deuterated analogs, and other reaction byproducts. Common methods include:
Recrystallization: This is a standard technique for purifying solid crystalline compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.
Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful tool for both purification and analysis. forestchemicalsreview.comforestchemicalsreview.com For purification (preparative HPLC), the crude mixture is passed through a column packed with a stationary phase (e.g., C18), and a mobile phase is used to separate the components based on their affinity for the stationary phase. forestchemicalsreview.comforestchemicalsreview.com
Solid-Phase Extraction (SPE): This technique can be used for sample cleanup and isolation. It involves passing a solution containing the compound through a solid sorbent, which retains the compound of interest while impurities are washed away. core.ac.uk
Quality Control: A comprehensive quality control process is implemented to verify the identity, purity, and isotopic enrichment of the final product. This involves a suite of analytical techniques:
Mass Spectrometry (MS): This is the most critical technique for characterizing an isotopically labeled compound. wikipedia.org Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) confirms the molecular weight of this compound (306.87 g/mol ), which is higher than the non-labeled version due to the four deuterium atoms. nih.govscbt.com MS also determines the isotopic purity by measuring the relative abundance of the desired d4 isotopologue compared to d0, d1, d2, and d3 species. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. In the ¹H NMR spectrum of this compound, the absence or significant reduction of signals corresponding to the protons at the 2 and 6 positions of the piperazine ring confirms the location of the deuterium labels.
High-Performance Liquid Chromatography (HPLC): HPLC with UV or other suitable detectors is employed to determine the chemical purity of the compound. forestchemicalsreview.comforestchemicalsreview.comcore.ac.uk The method can separate the final product from any structurally related impurities. A validated HPLC method can provide a precise measure of purity, often expressed as a percentage. forestchemicalsreview.com
The combination of these purification and quality control measures ensures that the research-grade this compound has the high chemical and isotopic purity required for its intended application in sensitive analytical methods.
Table of Compounds Mentioned
| Compound Name | Other Names | Molecular Formula |
|---|---|---|
| This compound | 1-(Diphenylmethyl)-4-methylpiperazine-d4 Hydrochloride | C₁₈H₁₉D₄ClN₂ |
| Cyclizine Hydrochloride | 1-(Diphenylmethyl)-4-methylpiperazine hydrochloride | C₁₈H₂₃ClN₂ |
| Benzhydryl Bromide | Bromodiphenylmethane | C₁₃H₁₁Br |
| 1-Methylpiperazine | N-Methylpiperazine | C₅H₁₂N₂ |
Advanced Analytical Methodologies Utilizing Cyclizine D4 Hydrochloride
Role as an Internal Standard in Quantitative Bioanalysis
In quantitative bioanalysis, the primary goal is to accurately determine the concentration of a specific analyte within a biological sample, such as plasma, serum, or urine. The complexity of these matrices can significantly interfere with the analytical signal of the target compound. Cyclizine-d4 Hydrochloride is employed as an internal standard (IS) to mitigate these challenges. kcasbio.comclearsynth.com An ideal internal standard, particularly a stable isotope-labeled (SIL) version like this compound, shares near-identical physicochemical properties with the analyte of interest. aptochem.com This ensures that it behaves similarly during sample extraction, chromatography, and ionization, thus compensating for variations in these processes. aptochem.com The use of a SIL-IS is considered the gold standard in bioanalytical method development. kcasbio.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of drugs and their metabolites in biological fluids. nih.gov The high selectivity and sensitivity of LC-MS/MS make it particularly suitable for bioanalytical applications. In the context of analyzing cyclizine (B1669395), the development of a robust LC-MS/MS method heavily relies on the use of an appropriate internal standard like this compound.
The development of a reliable LC-MS/MS assay necessitates the careful optimization of both chromatographic and mass spectrometric conditions to ensure the accurate quantification of cyclizine.
Chromatographic Parameters: The goal of chromatographic optimization is to achieve a symmetrical peak shape for both cyclizine and this compound, with adequate retention and separation from endogenous matrix components to minimize interference. aptochem.com This typically involves the selection of an appropriate reversed-phase column (e.g., C8 or C18) and the optimization of the mobile phase composition, which often consists of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer (such as formic acid or ammonium (B1175870) formate) delivered in a gradient elution mode. nih.govnih.gov The flow rate is also adjusted to ensure optimal separation within a reasonable analysis time. A key objective is the co-elution of cyclizine and this compound, meaning they exit the chromatography column at the same time. aptochem.com
Mass Spectrometric Parameters: For mass spectrometric detection, a triple quadrupole mass spectrometer is commonly operated in the positive electrospray ionization (ESI) mode. nih.govresearchgate.net The instrument is tuned to monitor specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM). nih.govresearchgate.net This highly selective method ensures that only the ions of interest are detected. The MRM transitions for cyclizine and its deuterated internal standard are determined by infusing standard solutions of each compound into the mass spectrometer. For cyclizine, a common transition is m/z 267.2 → 167.2. nih.govresearchgate.net For this compound, the precursor ion would have a mass-to-charge ratio that is 4 units higher than cyclizine, while the product ion may be the same or different depending on the fragmentation pattern.
Below is a table illustrating typical optimized parameters for an LC-MS/MS method for cyclizine analysis:
| Parameter | Typical Value/Condition |
| LC System | UPLC/HPLC System |
| Column | C8 or C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Cyclizine) | m/z 267.2 → 167.2 |
| MRM Transition (Cyclizine-d4) | m/z 271.2 → 167.2 (Hypothetical) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 50 - 100 ms |
The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the biological matrix. waters.com This can lead to either ion suppression or enhancement, affecting the accuracy of the quantitative results. kcasbio.comwaters.com The use of a SIL internal standard like this compound is the most effective way to correct for matrix effects, as it is affected in the same way as the analyte. clearsynth.com
The evaluation of the matrix effect is a critical component of method validation. nih.gov A common approach is the post-extraction spike method, where the response of the analyte in a neat solution is compared to its response when spiked into an extracted blank matrix from multiple sources. chromatographyonline.com The internal standard-normalized matrix factor is then calculated. Regulatory bodies like the European Medicines Agency (EMA) provide guidance on the acceptable limits for the coefficient of variation (CV%) of the matrix factor across different lots of the biological matrix. nih.gov
The following table outlines a typical approach to evaluating the matrix effect:
| Step | Description |
| 1. Sample Preparation | Extract blank biological samples (e.g., plasma) from at least six different sources using the developed sample preparation method (e.g., protein precipitation or liquid-liquid extraction). nih.gov |
| 2. Post-Extraction Spiking | Spike the extracted blank matrix with the analyte (cyclizine) and the internal standard (this compound) at low and high concentration levels. |
| 3. Neat Solution Preparation | Prepare neat solutions of the analyte and internal standard in the mobile phase at the same concentration levels. |
| 4. Analysis | Analyze both sets of samples using the optimized LC-MS/MS method. |
| 5. Calculation of Matrix Factor | The matrix factor is calculated as the ratio of the peak area of the analyte in the presence of the matrix to the peak area in the neat solution. An IS-normalized matrix factor is also calculated. nih.gov |
| 6. Assessment | The precision (CV%) of the IS-normalized matrix factor across the different sources should be within an acceptable range (typically ≤15%). nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
While LC-MS/MS is more commonly used for the analysis of compounds like cyclizine, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed. mdpi.com For GC-MS analysis, analytes often require derivatization to increase their volatility and thermal stability. mdpi.com In this context, this compound would serve the same crucial role as an internal standard.
The use of a deuterated internal standard in GC-MS helps to correct for variability in the derivatization reaction, injection volume, and ionization in the mass spectrometer. mdpi.com The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode, where it is set to detect specific ions corresponding to the analyte and the internal standard, thereby enhancing selectivity and sensitivity. mdpi.com
Validation of Analytical Assays for Pre-clinical Research Matrices
Before an analytical method can be used for pre-clinical research, it must undergo a rigorous validation process to demonstrate its reliability. The validation of a bioanalytical method using this compound as an internal standard would typically assess the following parameters:
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. mdpi.com
Linearity: The demonstration that the response of the method is directly proportional to the concentration of the analyte over a specific range. mdpi.com
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision). mdpi.com These are typically evaluated at multiple concentration levels (e.g., lower limit of quantification, low, medium, and high).
Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
Stability: The stability of the analyte in the biological matrix under various conditions, such as freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures. nih.gov
Application in Qualitative Metabolite Identification Studies
In addition to quantitative analysis, this compound can be a valuable tool in qualitative studies aimed at identifying the metabolites of cyclizine. In these studies, human liver microsomes or other in-vitro systems are often used to generate metabolites. gtfch.org
When Cyclizine-d4 is used, the resulting metabolites will also contain the deuterium (B1214612) label. In the mass spectrum, this creates a characteristic isotopic pattern. The mass difference of 4 Da between the unlabeled and labeled metabolites provides a clear marker for identifying drug-related material in the complex mixture of a metabolic incubation. This technique, known as stable isotope labeling, greatly facilitates the differentiation of true metabolites from endogenous background ions, aiding in their structural elucidation. gtfch.org
Isotopic Labeling for Tracing Metabolic Transformations
The primary metabolic pathway of Cyclizine involves N-demethylation to form its active metabolite, norcyclizine. wikipedia.orgnih.gov The use of this compound, where four hydrogen atoms are replaced by deuterium, is instrumental in elucidating this transformation. Deuterium is a stable, non-radioactive isotope of hydrogen that adds a small mass to the molecule without significantly altering its chemical properties. lgcstandards.com This isotopic labeling allows researchers to administer the deuterated parent drug and trace its journey through the body's metabolic machinery.
In a typical study, a biological sample, such as plasma or urine, is collected after the administration of Cyclizine-d4. The sample is then prepared and analyzed using LC-MS/MS. nih.govnih.gov The mass spectrometer is programmed to specifically detect the mass-to-charge ratio (m/z) of the deuterated parent compound and its expected deuterated metabolites.
For instance, if Cyclizine-d4 is administered, the mass spectrometer will detect a peak corresponding to its unique molecular weight. As the body metabolizes the drug, a new peak will appear corresponding to the deuterated metabolite, norcyclizine-d4. By monitoring the appearance and disappearance of these specific mass signals over time, researchers can map the metabolic pathway and calculate key pharmacokinetic parameters.
A study investigating the pharmacokinetics of cyclizine in palliative care patients highlighted that the metabolism of cyclizine to norcyclizine may be influenced by the cytochrome P450 2D6 (CYP2D6) enzyme. nih.govebi.ac.uk In such studies, the use of a stable isotope-labeled standard like this compound is crucial for accurately determining the metabolic ratio of the parent drug to its metabolite, providing insights into enzyme activity and potential drug-gene interactions. nih.govebi.ac.uk
A core component of such analytical methods is the validation of the quantification technique. The following table illustrates typical validation parameters for an LC-MS/MS assay for the quantification of cyclizine and its metabolite, demonstrating the precision and accuracy achievable with such methods.
| Parameter | Cyclizine | Norcyclizine |
| Linearity Range (ng/mL) | 2 - 200 | 2 - 200 |
| Correlation Coefficient (r²) | ≥0.996 | ≥0.996 |
| Lower Limit of Quantification (ng/mL) | 2 | 2 |
| Intra-day Precision (%RSD) | <14 | <14 |
| Inter-day Precision (%RSD) | <14 | <14 |
| Accuracy (% bias) | ±8 | ±8 |
| Data adapted from a study on the quantification of cyclizine and norcyclizine in human plasma by LC-MS/MS. nih.gov |
Differentiation of Metabolites from Endogenous Compounds
A significant challenge in metabolic research is distinguishing between drug-derived metabolites and structurally similar endogenous compounds that are naturally present in the body. Isotopic labeling with deuterium offers a definitive solution to this problem.
Because this compound and its resulting metabolites carry a specific mass signature due to the deuterium atoms, they can be unequivocally identified by the mass spectrometer. Endogenous compounds, even if they have the same basic chemical structure, will have a different, lighter molecular weight.
This is particularly important in mass spectrometry, where compounds are identified based on their mass-to-charge ratio. The mass difference between the deuterated metabolite and any potential endogenous analog, while small, is easily resolved by modern high-resolution mass spectrometers. This ensures that the measured signal corresponds exclusively to the drug's metabolite, eliminating the risk of interference from the biological matrix and leading to more accurate and reliable data.
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in bioanalysis for its ability to compensate for variations during sample preparation and analysis, such as extraction efficiency and ionization suppression in the mass spectrometer. A study quantifying cyclizine in human serum using LC-MS-MS demonstrated the high sensitivity and selectivity of this approach, achieving a limit of detection of 1 ng/ml. nih.gov
The following table presents pharmacokinetic data from a study on cyclizine, illustrating the type of detailed findings that are made possible through the use of such advanced analytical methods.
| Pharmacokinetic Parameter | Value |
| Half-life (t½) | 13 hours (median) |
| Volume of Distribution (Vd) | 23 L/kg (median) |
| Clearance (CL) | 15 mL/min/kg (median) |
| Metabolic Ratio (Norcyclizine/Cyclizine) at Steady State | 4.9 (median) |
| Data from a study on the pharmacokinetics of cyclizine in palliative care patients. nih.govebi.ac.uk |
Application in Metabolic Research Investigations Using Deuterated Tracers
Pre-clinical Pharmacokinetic Studies utilizing Stable Isotopes
Stable isotope-labeled compounds like Cyclizine-d4 Hydrochloride are instrumental in pre-clinical pharmacokinetic studies. mdpi.com They enable the precise differentiation and quantification of the administered compound from its endogenously formed or unlabeled counterparts, which is crucial for accurate absorption, distribution, metabolism, and excretion (ADME) profiling. mdpi.comustb.ac.id
The introduction of deuterium (B1214612) at a site of metabolic activity can significantly alter a drug's pharmacokinetic profile, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). juniperpublishers.comresearchgate.net The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. njacs.org Consequently, if the cleavage of this bond is a rate-limiting step in the metabolic process, its replacement with deuterium can slow down the reaction rate. juniperpublishers.comnjacs.org
For cyclizine (B1669395), a primary metabolic pathway is N-demethylation to its less active metabolite, norcyclizine. wikipedia.orgtga.gov.au This reaction is catalyzed by cytochrome P450 (CYP) enzymes. researchgate.net Since this compound is deuterated at the N-methyl group, the site of this key metabolic transformation, a reduction in the rate of metabolic clearance is anticipated. nih.gov This decreased clearance would, in turn, lead to a longer plasma elimination half-life for the deuterated compound compared to unlabeled cyclizine. juniperpublishers.comresearchgate.net
Table 1: Hypothetical Pharmacokinetic Parameters Comparing Cyclizine and this compound in a Pre-clinical Model
| Compound | Metabolic Clearance (CLmet) (mL/min/kg) | Elimination Half-life (t1/2) (hours) |
|---|---|---|
| Cyclizine | 15 | 13 |
| This compound | 9 | 21 |
This table illustrates the expected impact of deuteration on the metabolic clearance and half-life of cyclizine, based on the principles of the kinetic isotope effect. The values are hypothetical and for illustrative purposes.
In vitro systems are essential for characterizing metabolic pathways without the complexities of a whole organism. nuvisan.com Commonly used systems include incubations with human liver microsomes (HLM) or primary hepatocytes. mdpi.comdls.com These systems contain the primary enzymes responsible for drug metabolism, such as CYPs. mdpi.comdls.com
To characterize the metabolism of this compound, the compound would be incubated with HLM or hepatocytes in the presence of necessary co-factors like NADPH. nih.govxenotech.com Over time, samples would be analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to monitor the disappearance of the parent compound (Cyclizine-d4) and the appearance of its N-demethylated metabolite (norcyclizine-d4). nuvisan.com The rate of this conversion provides a measure of its metabolic stability. nuvisan.com Due to the kinetic isotope effect, the rate of formation of norcyclizine-d4 is expected to be slower than the formation of norcyclizine from the unlabeled parent drug under identical conditions. nih.gov
A direct comparison of the metabolic profiles of this compound and unlabeled cyclizine is a powerful application of deuterated tracers. By incubating both compounds in parallel within the same in vitro system (e.g., human liver microsomes), researchers can precisely quantify the impact of deuteration. nih.gov
The primary outcome of such a study would be the comparative rate of N-demethylation. The expected result is a significantly lower formation velocity of norcyclizine-d4 compared to norcyclizine. This "metabolic switching" can sometimes lead to an increase in other, minor metabolic pathways, although the primary effect is the slowing of the main pathway. nih.gov This comparative data is crucial for understanding how deuteration can be used to optimize a drug's metabolic properties. juniperpublishers.com
Table 2: Illustrative Comparative Metabolic Rate in Human Liver Microsomes
| Compound | Metabolite | Rate of Metabolite Formation (pmol/min/mg protein) |
|---|---|---|
| Cyclizine | Norcyclizine | 150 |
| This compound | Norcyclizine-d4 | 45 |
This interactive table provides a hypothetical comparison of the rate of the primary metabolite formation from cyclizine and its deuterated analog, demonstrating the expected reduction in metabolic rate due to the kinetic isotope effect.
Enzyme Kinetics and Reaction Mechanism Studies
Deuterated compounds are invaluable for probing the mechanisms of enzyme-catalyzed reactions. nih.gov They help to identify rate-limiting steps and to characterize the interactions between a substrate and an enzyme's active site.
The metabolism of many drugs is mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov Unlabeled cyclizine is known to be an inhibitor of CYP2C9 and both a substrate and inhibitor of CYP2D6. researchgate.netdrugbank.comdrugbank.com Isotopic substitution with deuterium does not typically alter which enzymes a compound interacts with or its binding affinity. Therefore, this compound is also expected to interact with CYP2D6 and CYP2C9.
Studies using this compound can help to refine the understanding of these interactions. For instance, while it would still act as an inhibitor, its rate of metabolism by CYP2D6 would be reduced. This allows for the separation of inhibitory effects from its role as a substrate. In vitro assays using recombinant CYP enzymes can be performed to determine the inhibition constants (e.g., IC50, Ki) for this compound against various CYP isoforms, confirming that its inhibitory profile is similar to the unlabeled compound.
The determination of the Kinetic Isotope Effect (KIE) is a primary application of this compound in mechanistic studies. The KIE is the ratio of the reaction rate of the light isotopologue (kH) to the heavy isotopologue (kD). njacs.org A KIE value significantly greater than 1 indicates that C-H bond cleavage is a rate-limiting or partially rate-limiting step in the reaction mechanism. nih.gov
For the N-demethylation of cyclizine by CYP2D6, the KIE can be determined by comparing the intrinsic clearance (CLint) of cyclizine versus this compound in human liver microsomes or with recombinant CYP2D6. njacs.orgplos.org Intrinsic clearance reflects the inherent metabolic capacity of the enzyme. nuvisan.com A significant difference between the CLint values for the two compounds would yield a KIE greater than 1, confirming the role of C-H bond scission in the rate-determining step of cyclizine's primary biotransformation pathway.
Table 3: Hypothetical Kinetic Isotope Effect on the Intrinsic Clearance of Cyclizine
| Parameter | Cyclizine (Unlabeled) | This compound | Calculated Value |
|---|---|---|---|
| Intrinsic Clearance (CLint, kH or kD) | 100 µL/min/mg | 25 µL/min/mg | - |
| Kinetic Isotope Effect (KIE = kH/kD) | - | 4.0 |
This table presents a hypothetical scenario for determining the KIE for cyclizine N-demethylation. A KIE of 4.0 would strongly suggest that the cleavage of the N-methyl bond is a key rate-limiting step in the metabolic process.
Tracer Applications in Absorption, Distribution, and Excretion (ADME) Research (pre-clinical focus)
In pre-clinical drug development, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) is critical. Stable isotope-labeled compounds, such as this compound, are invaluable tools in these investigations. The substitution of four hydrogen atoms with deuterium atoms creates a heavier, yet chemically identical, version of the molecule that can be distinguished by mass spectrometry. This allows it to be used as a tracer to follow the parent drug's fate in a biological system without the need for radioactive labeling.
Role in Quantitative Bioanalysis
A primary application of this compound in pre-clinical ADME studies is its use as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. nih.govresearchgate.net The ideal internal standard co-elutes with the analyte and experiences similar extraction recovery and ionization effects in the mass spectrometer. Because its physical and chemical properties are nearly identical to the unlabeled cyclizine, this compound is the gold standard for accurately quantifying cyclizine and its primary metabolite, norcyclizine, in complex biological matrices like plasma, urine, and tissue homogenates obtained from animal models. core.ac.ukmedicines.org.uk
Investigating Absorption and Bioavailability
In pre-clinical studies, often conducted in rodent models such as rats, this compound can be used to determine the absolute bioavailability of a new cyclizine formulation. core.ac.uk This is typically achieved through a "cassette" dosing study where, for example, a non-labeled version of the cyclizine formulation is administered orally (PO), while an intravenous (IV) dose of this compound is administered simultaneously. By measuring the concentrations of both the labeled and unlabeled drug in the plasma over time, researchers can precisely calculate the fraction of the orally administered drug that reaches systemic circulation.
Mapping Distribution in Pre-clinical Models
Distribution studies in animals are performed to understand where a drug travels in the body. Pre-clinical research in rats has shown that cyclizine is extensively distributed to various tissues, with concentrations significantly higher in the lung, spleen, liver, and kidney compared to plasma. tga.gov.au In such studies, this compound would be administered to the animal model. At various time points, tissues are collected, and the concentration of the deuterated tracer is measured using LC-MS/MS. This allows for the quantitative mapping of the drug's distribution and accumulation in specific organs, providing crucial information for predicting potential efficacy and toxicity.
The following table illustrates the type of data that would be generated from a pre-clinical tissue distribution study in rats.
Table 1: Representative Tissue Distribution Data for Cyclizine in Rats This table is for illustrative purposes to show the type of data generated in pre-clinical distribution studies. Specific data for this compound is not publicly available.
| Tissue | Tissue-to-Plasma Concentration Ratio |
|---|---|
| Lung | >100 |
| Spleen | ~80 |
| Liver | ~60 |
| Kidney | ~50 |
| Brain | ~20 |
Elucidating Excretion Pathways
Understanding how a drug and its metabolites are eliminated from the body is a cornerstone of ADME research. Studies with unlabeled cyclizine show that very little of the parent drug is excreted unchanged in the urine, indicating that it is extensively metabolized. medicines.org.ukmedsafe.govt.nz The primary metabolite is norcyclizine, formed via N-demethylation. medicines.org.ukdrugbank.com By administering this compound to animal models and collecting urine and feces over time, researchers can accurately trace the excretion routes. Analysis of these samples by LC-MS/MS can distinguish the parent deuterated drug from its deuterated metabolites, allowing for precise quantification of the different elimination pathways (e.g., renal vs. fecal) and the rate at which they occur.
The kinetic data obtained from these pre-clinical studies are essential for constructing a complete pharmacokinetic profile. The table below shows representative pharmacokinetic parameters that would be determined for this compound in a pre-clinical rat model, compared to known values for standard cyclizine.
Table 2: Comparative Pharmacokinetic Parameters of Cyclizine and this compound in Rats This table is illustrative. While parameters for cyclizine are based on published findings, the values for this compound are hypothetical to demonstrate the comparative nature of such studies, as specific pre-clinical data is not publicly available.
| Parameter | Cyclizine (in Rats) | This compound (Hypothetical) | Description |
|---|---|---|---|
| Cmax (ng/mL) | Variable based on dose | Similar to unlabeled | Maximum plasma concentration |
| Tmax (h) | ~1-2 | ~1-2 | Time to reach Cmax |
| AUC (ng·h/mL) | Variable based on dose | Slightly higher | Total drug exposure over time |
| t½ (h) | Variable | Potentially longer | Elimination half-life |
| Vd (L/kg) | High (>20) | Similar to unlabeled | Apparent volume of distribution |
Advanced Spectroscopic and Mechanistic Studies of Cyclizine D4 Hydrochloride
Structural Elucidation and Conformational Analysis via Deuteration
The introduction of deuterium (B1214612) into the cyclizine (B1669395) structure provides a subtle but significant modification that aids in detailed spectroscopic analysis. Deuteration, the replacement of hydrogen with its heavier isotope, deuterium, is a powerful technique in structural biology and chemistry. nih.gov
In the context of Cyclizine-d4 hydrochloride, deuteration of the N-methyl group serves multiple purposes in structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy, a primary tool for determining molecular structure, is significantly impacted by this isotopic substitution. synmr.in Deuterium has a different nuclear spin and magnetic moment compared to hydrogen, which simplifies proton NMR (¹H NMR) spectra by removing the signals from the deuterated positions. synmr.innih.gov This simplification can help in the unambiguous assignment of other proton signals in the molecule.
Furthermore, deuterium labeling is instrumental in conformational analysis. Conformational analysis of cyclizine and its analogs is crucial for understanding their interaction with biological targets. Studies have shown that the flexibility of the diphenylmethyl and piperazine (B1678402) moieties influences binding affinity and kinetics at receptors like the histamine (B1213489) H1 receptor. acs.orgnih.gov By using techniques such as 2D NMR (e.g., COSY, NOESY) on deuterated compounds, researchers can gain more precise information about the spatial proximity of different parts of the molecule, helping to define its preferred conformations in solution. ucl.ac.uk The reduction in signal overlap and the ability to selectively observe specific nuclei enhance the quality and interpretability of the data.
Table 1: Spectroscopic Data Comparison
| Spectroscopic Technique | Effect of Deuteration on this compound | Research Implication |
|---|---|---|
| ¹H NMR | Absence of signals for the N-CD₃ group, simplification of the spectrum. nih.gov | Facilitates clearer assignment of remaining proton signals. |
| ¹³C NMR | Appearance of a characteristic multiplet for the carbon attached to deuterium (C-D) due to spin-spin coupling. | Confirms the position and extent of deuteration. |
| Mass Spectrometry | Increase in molecular weight by approximately 4 Da compared to the non-deuterated analog. | Allows for easy differentiation and quantification in metabolic studies. |
Investigation of Molecular Interactions with Biological Targets in Research Models
The deuteration of cyclizine to this compound provides a valuable probe for studying its interactions with biological targets, such as G-protein coupled receptors (GPCRs) like the histamine H1 receptor. nih.gov The kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond, can be exploited to understand metabolic pathways. While often used to slow metabolism, in this context, it primarily serves as a tracer. nih.gov
In research models, this compound can be used in competitive binding assays to determine the affinity of other compounds for a target receptor. Its altered mass allows it to be distinguished from its non-deuterated counterpart and endogenous molecules in mass spectrometry-based assays. This is particularly useful in pharmacokinetic studies that track the absorption, distribution, metabolism, and excretion of the drug.
Studies on related compounds have shown that the conformation of the cyclizine scaffold is important for its biological activity. nih.gov For instance, research into derivatives of cyclizine for treating Hepatitis C virus (HCV) infection indicated that the flexibility of the two aromatic rings is important for anti-HCV activity. nih.gov While introducing deuterium in the side chain of some derivatives did not significantly impact their anti-HCV activity, it did lead to a slightly improved metabolic half-life in rat microsomal stability assays. nih.gov
Table 2: Research Applications in Biological Models
| Research Area | Application of this compound | Finding/Insight |
|---|---|---|
| Receptor Binding Assays | Used as a stable, labeled competitor in radioligand binding assays. acs.org | Helps in determining the binding affinities (Ki) of unlabeled ligands. |
| Metabolic Studies | Serves as an internal standard in mass spectrometry to quantify the non-deuterated drug and its metabolites. | Provides accurate quantification and helps in elucidating metabolic pathways. |
| Drug-Target Kinetics | The deuterated label allows for tracking the association and dissociation rates of the ligand from its target. nih.gov | Elucidates the structure-kinetics relationships that govern drug efficacy. |
Computational Chemistry and Molecular Modeling of Deuterated Analogs
Computational chemistry and molecular modeling are indispensable tools for understanding the structural and energetic properties of molecules like this compound at an atomic level. These methods allow for the exploration of conformational landscapes, binding modes, and the energetic consequences of isotopic substitution.
Furthermore, quantum mechanics (QM) calculations can provide highly accurate predictions of molecular properties, including vibrational spectra, which can be compared with experimental data (e.g., from infrared or Raman spectroscopy) to validate the computational model. Free energy perturbation (FEP) calculations can be used to predict the relative binding affinities of deuterated and non-deuterated analogs to a biological target. plos.orgplos.org These calculations can help to rationalize experimental findings and guide the design of new analogs with improved properties.
The combination of unbiased molecular dynamics simulations and FEP calculations has proven effective in identifying cryptic binding sites and determining the binding poses of small molecules. plos.org Such computational approaches can be applied to this compound to gain a deeper understanding of its interaction with its biological targets, complementing experimental data from spectroscopic and biochemical assays.
Table 3: Computational Modeling Techniques and Their Applications
| Computational Technique | Application to this compound | Information Gained |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Simulating the conformational behavior in different environments (e.g., water, lipid bilayer). plos.org | Provides insight into the flexibility and preferred shapes of the molecule. acs.orgnih.gov |
| Quantum Mechanics (QM) Calculations | Calculating vibrational frequencies and NMR chemical shifts. | Helps in interpreting experimental spectra and validating structural assignments. |
| Free Energy Perturbation (FEP) | Calculating the free energy difference of binding between the deuterated and non-deuterated forms to a receptor. researchgate.net | Predicts the impact of deuteration on binding affinity. plos.org |
Future Research Directions and Emerging Applications
Development of Novel Deuteration Methodologies for Related Piperazine (B1678402) Derivatives
The synthesis of Cyclizine-d4 Hydrochloride has spurred interest in developing new and more efficient methods for introducing deuterium (B1214612) into piperazine-based compounds. google.com Current synthetic routes often involve the use of deuterated precursors in standard chemical reactions. nih.gov For instance, the Eschweiler-Clarke methylation of diphenylmethylpiperazine or the reaction of benzhydryl bromide with 1-methylpiperazine (B117243) are known methods for synthesizing cyclizine (B1669395), which can be adapted using deuterated reagents. wikipedia.org
Researchers are now investigating more sophisticated techniques to achieve site-specific deuteration, which is crucial for detailed mechanistic studies and for optimizing the properties of deuterated compounds. nih.gov These efforts are not only aimed at improving the synthesis of this compound but also at creating a broader library of deuterated piperazine derivatives for various research applications. google.comwipo.int The development of these methodologies could lead to more cost-effective and scalable production of these valuable research tools. epj-conferences.org
Table 1: Synthetic Approaches for Piperazine Derivatives
| Method | Description | Potential for Deuteration |
| Eschweiler-Clarke Methylation | Reductive amination of a primary or secondary amine using excess formic acid and formaldehyde (B43269). | Use of deuterated formic acid or formaldehyde can introduce deuterium labels. |
| Reaction with Alkyl Halides | Nucleophilic substitution reaction between a piperazine derivative and an alkyl halide. | Employing deuterated alkyl halides allows for the incorporation of deuterium. |
| Reductive Amination | Reaction of an amine with a carbonyl compound to form an imine, which is then reduced to an amine. | Use of a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), can introduce deuterium. scielo.br |
| Phase Transfer Catalysis | Facilitates the reaction between reactants in different phases (e.g., aqueous and organic). | Can be adapted for deuteration reactions by using deuterated reactants in the appropriate phase. google.com |
Exploration of this compound in Environmental Fate and Ecotoxicology Research (as a tracer for parent compound degradation)
The presence of pharmaceuticals in the environment is a growing concern. whiterose.ac.ukwrc.org.za Understanding the environmental fate and degradation pathways of these compounds is essential for assessing their potential risks. amazonaws.comtoxicology.org this compound can serve as a valuable tracer to study the environmental degradation of its non-deuterated counterpart, cyclizine.
By introducing a known amount of this compound into an environmental system (e.g., a water or soil sample) along with cyclizine, researchers can accurately track the degradation of the parent compound. The distinct mass of the deuterated analog allows it to be easily distinguished from the non-deuterated form and its various degradation products using mass spectrometry. nih.gov This approach helps to elucidate degradation kinetics, identify breakdown products, and understand the influence of various environmental factors on the persistence of cyclizine. The use of isotopically labeled standards is a well-established practice for enhancing the accuracy of such environmental analyses. researchgate.net
Potential for Deuterated Analogs in Advanced Spectroscopic Techniques Beyond Bioanalysis
The unique spectroscopic properties of deuterated compounds, including this compound, extend their utility beyond simple quantification in bioanalysis. nih.gov The substitution of hydrogen with deuterium significantly alters the vibrational frequencies of molecular bonds. libretexts.orgajchem-a.com This "isotope effect" can be exploited in various advanced spectroscopic techniques.
In Nuclear Magnetic Resonance (NMR) spectroscopy , the presence of deuterium can simplify complex proton NMR spectra and provide valuable structural information. While deuterium itself is NMR active, its resonance is far from that of protons, effectively removing signals from the proton spectrum and aiding in the assignment of remaining proton signals. nih.gov
Vibrational spectroscopy , such as Infrared (IR) and Raman spectroscopy, is highly sensitive to the mass of atoms in a molecule. The C-D bond vibrates at a lower frequency than the C-H bond, leading to a predictable shift in the spectrum. libretexts.org This isotopic shift can be used to assign specific vibrational modes and to study intermolecular interactions, such as hydrogen bonding. ajchem-a.com
Furthermore, in neutron scattering techniques, the difference in the neutron scattering cross-sections of hydrogen and deuterium is substantial. epj-conferences.org This contrast allows researchers to selectively highlight or mask certain parts of a molecule or molecular complex, providing detailed information about structure and dynamics that is often unattainable with other methods.
Table 2: Spectroscopic Properties and Applications of Deuterated Compounds
| Spectroscopic Technique | Effect of Deuteration | Research Application |
| Mass Spectrometry (MS) | Increased molecular weight. | Used as an internal standard for quantification. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Simplification of ¹H NMR spectra; provides distinct ²H signal. nih.gov | Structural elucidation; conformational analysis. |
| Infrared (IR) and Raman Spectroscopy | Lower vibrational frequencies for C-D bonds compared to C-H bonds. libretexts.org | Vibrational mode assignment; studies of intermolecular interactions. |
| Neutron Scattering | Significant difference in scattering cross-section compared to hydrogen. epj-conferences.org | Structural analysis of complex biological systems; studies of molecular dynamics. |
Q & A
Q. How should Cyclizine-d4 Hydrochloride be stored to ensure stability in laboratory settings?
this compound should be stored at +4°C in a tightly sealed container to prevent degradation. Exposure to moisture, light, or elevated temperatures can compromise isotopic integrity and chemical stability. For long-term storage, aliquot the compound to avoid repeated freeze-thaw cycles. Always verify purity via batch-specific certificates of analysis (CoA) before use .
Q. What are the primary applications of this compound in analytical chemistry?
this compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to quantify non-deuterated Cyclizine in pharmacokinetic or metabolic studies. Its deuterated structure minimizes matrix effects and enables precise calibration via isotopic dilution. For example, spiking samples with a known concentration of this compound allows correction for extraction efficiency and ionization variability .
Q. What solvents are suitable for preparing this compound stock solutions?
The compound is soluble in methanol (approximately 1 mg/mL). Prepare stock solutions under inert gas purging (e.g., nitrogen) to prevent oxidation. Vortexing and sonication can aid dissolution. Validate solution stability by comparing fresh and stored aliquots via LC-MS to detect decomposition .
Advanced Research Questions
Q. How do isotopic effects of deuterium in this compound influence its pharmacokinetic profiling compared to the non-deuterated form?
Deuteration at four positions (D4) reduces metabolic clearance due to the kinetic isotope effect (KIE), where C-D bonds resist enzymatic cleavage more than C-H bonds. This prolongs the half-life of this compound in vivo, making it ideal for tracer studies. However, researchers must validate that deuteration does not alter receptor binding affinity or distribution kinetics using competitive binding assays .
Q. What experimental design considerations are critical when using this compound in metabolic stability assays?
- Matrix Matching : Use the same biological matrix (e.g., plasma, liver microsomes) for both test samples and calibration standards.
- Cross-Validation : Compare results with an alternative internal standard (e.g., Cyclizine-¹³C) to rule out deuterium-related anomalies.
- Quenching Controls : Include time-zero samples to account for non-enzymatic degradation.
- Data Normalization : Express metabolite formation rates relative to the deuterated internal standard’s recovery .
Q. How can researchers resolve contradictory data in this compound-based studies, such as inconsistent recovery rates across LC-MS platforms?
Contradictions often arise from:
- Ion Suppression : Adjust mobile phase composition (e.g., acetonitrile/ammonium formate) to reduce co-eluting interferences.
- Column Variability : Use columns with identical stationary phases (e.g., C18) across experiments.
- Instrument Calibration : Recalibrate mass spectrometers using reference standards (e.g., TRC-C326502) before each run.
- Statistical Analysis : Apply multivariate regression to distinguish technical noise from biological variability .
Q. What protocols ensure the ethical and safe handling of this compound in vivo studies?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Handle the compound in a fume hood to avoid inhalation of aerosols.
- Waste Disposal : Collect contaminated materials in sealed containers labeled for hazardous waste, complying with local regulations (e.g., EPA guidelines).
- Animal Studies : Adhere to IACUC protocols for dosing and euthanasia to minimize distress .
Methodological Resources
- Synthesis Validation : Refer to batch-specific CoA for isotopic enrichment (≥98% deuterated) and impurity profiles .
- Chromatographic Parameters : Optimize LC-MS conditions using published methods for Cyclizine analogs, adjusting gradient elution to resolve deuterated/non-deuterated peaks .
- Data Reprodubility : Document all procedures per the Beilstein Journal of Organic Chemistry guidelines, including raw data in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
